molecular formula C7H17ClN2O2 B1440852 2-Amino-N-(2-methoxyethyl)-2-methylpropanamide hydrochloride CAS No. 1220028-51-2

2-Amino-N-(2-methoxyethyl)-2-methylpropanamide hydrochloride

Cat. No. B1440852
M. Wt: 196.67 g/mol
InChI Key: DVXBGNSRGAIOQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Amino-N-(2-methoxyethyl)-2-methylpropanamide hydrochloride” is a chemical compound with the molecular formula C5H13ClN2O2 . It contains functional groups such as an amine (-NH2), an amide (C(=O)NH), and an ether (R-O-R’).


Molecular Structure Analysis

The molecular weight of this compound is 168.62 . The InChI key, which is a unique identifier for chemical substances, is SMNDWCIPGZFGMR-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

Synthetic Equivalents and Applications in Drug Synthesis

The chemical compound 2-Amino-N-(2-methoxyethyl)-2-methylpropanamide hydrochloride has been explored for its synthetic applications. Selvamurugan and Aidhen (2002) synthesized various N,N-disubstituted-amino-N-methoxy-N-methylpropanamides, which served as excellent aminoacyl cation equivalents. These compounds were used to create amino ketones, pharmacologically active tertiary amines, and C-glycosides, indicating a broad range of applications in chemical synthesis (Selvamurugan & Aidhen, 2002).

Amidation of Esters

Bundesmann, Coffey, and Wright (2010) explored the direct aminolysis of esters to primary amides facilitated by magnesium methoxide and calcium chloride. Their research provides insights into the amidation process using compounds related to 2-Amino-N-(2-methoxyethyl)-2-methylpropanamide hydrochloride, expanding the utility of these compounds in organic synthesis (Bundesmann, Coffey, & Wright, 2010).

N-Methoxy-N-methylamides Synthesis

Research conducted by Lee (2007) and Kim et al. (2003) emphasized the synthesis of N-methoxy-N-methylamides, which are critical in forming stable metal-chelated intermediates, leading to various ketones without side products. This research underlines the compound's significance in preparing N-methoxy-N-methylamides, crucial intermediates in organic synthesis (Lee, 2007); (Kim et al., 2003).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-amino-N-(2-methoxyethyl)-2-methylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2.ClH/c1-7(2,8)6(10)9-4-5-11-3;/h4-5,8H2,1-3H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXBGNSRGAIOQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCCOC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-(2-methoxyethyl)-2-methylpropanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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